molecular formula C19H19BrN2O2 B11309145 4-(4-bromophenyl)-3,7,7-trimethyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one

4-(4-bromophenyl)-3,7,7-trimethyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one

Cat. No.: B11309145
M. Wt: 387.3 g/mol
InChI Key: INKSDMUMZGWOMG-UHFFFAOYSA-N
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Description

4-(4-BROMOPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound belonging to the class of quinolinones. Quinolinones are known for their diverse biological activities and are widely studied for their potential applications in pharmaceuticals and other fields. This compound, in particular, features a bromophenyl group and a unique oxazoloquinoline structure, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of a suitable quinoline derivative with an appropriate bromophenyl compound under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various aryl or alkyl groups .

Mechanism of Action

The mechanism of action of 4-(4-BROMOPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or modulate inflammatory pathways, resulting in anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-BROMOPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is unique due to its specific structural features, such as the bromophenyl group and the oxazoloquinoline core. These structural elements contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C19H19BrN2O2

Molecular Weight

387.3 g/mol

IUPAC Name

4-(4-bromophenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C19H19BrN2O2/c1-10-15-16(11-4-6-12(20)7-5-11)17-13(21-18(15)24-22-10)8-19(2,3)9-14(17)23/h4-7,16,21H,8-9H2,1-3H3

InChI Key

INKSDMUMZGWOMG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)Br

Origin of Product

United States

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